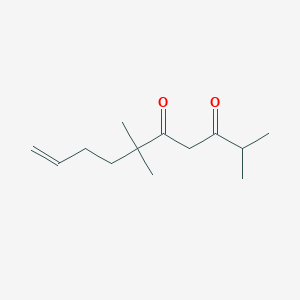
9-Decene-3,5-dione, 2,6,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decene-3,5-dione, 2,6,6-trimethyl-: is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a decene backbone with two ketone groups at positions 3 and 5, and three methyl groups at positions 2, 6, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decene-3,5-dione, 2,6,6-trimethyl- involves the reaction of decene with formaldehyde, followed by acid catalysis to yield the desired product . The reaction conditions typically include:
Reactants: Decene and formaldehyde
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Controlled to optimize yield
Solvent: Often an organic solvent like toluene
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 9-Decene-3,5-dione, 2,6,6-trimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ketone groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
- 4,6,9-Trimethyldec-8-ene-3,5-dione
- 2,5,7-Trimethyl-2-decene-6,8-dione
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of double bonds or the presence of additional functional groups.
- Chemical Properties: Variations in structure can lead to differences in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties, making 9-Decene-3,5-dione, 2,6,6-trimethyl- distinct in its utility.
Propiedades
Número CAS |
509074-96-8 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2,6,6-trimethyldec-9-ene-3,5-dione |
InChI |
InChI=1S/C13H22O2/c1-6-7-8-13(4,5)12(15)9-11(14)10(2)3/h6,10H,1,7-9H2,2-5H3 |
Clave InChI |
XXRYSXIVGJGYBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)C(C)(C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
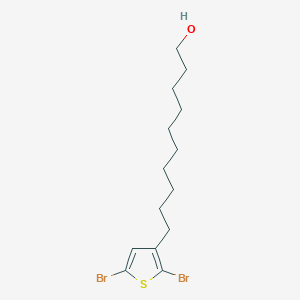
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

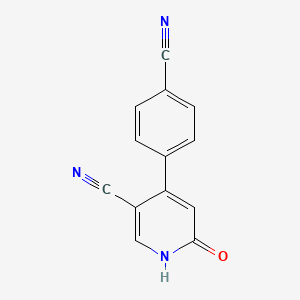
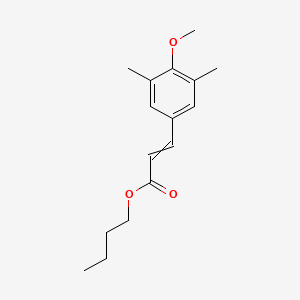
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
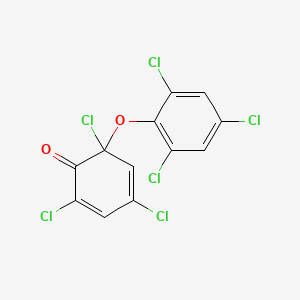
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
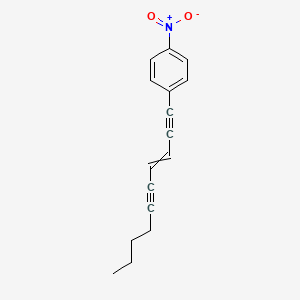
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
